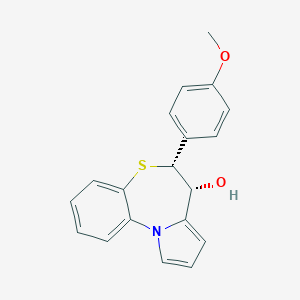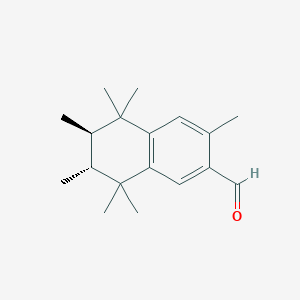
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine, also known as TSGP, is a synthetic peptide that has been widely used in scientific research. This peptide is known for its ability to inhibit the activity of the protease thrombin, which plays a critical role in blood coagulation. In
Wirkmechanismus
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine inhibits the activity of thrombin by binding to its active site and preventing it from cleaving its substrates. This inhibition occurs through the formation of a stable complex between N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine and thrombin, which prevents the protease from accessing its substrates.
Biochemical and Physiological Effects
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine has a number of biochemical and physiological effects, including the inhibition of thrombin activity, the prevention of platelet aggregation, and the inhibition of fibrinogen cleavage. These effects make N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine a valuable tool for studying the role of thrombin in blood coagulation and other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine is its ability to selectively inhibit the activity of thrombin without affecting other proteases. This specificity makes N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine a valuable tool for studying the role of thrombin in biological processes. However, N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine has a number of limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are a number of future directions for research on N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine. One area of interest is the development of new synthetic peptides that can selectively inhibit other proteases involved in blood coagulation. Another area of interest is the development of new methods for synthesizing N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine that are more cost-effective and scalable. Additionally, future research could focus on the use of N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine in the development of new therapies for thrombotic disorders and other diseases.
Synthesemethoden
The synthesis of N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine involves the chemical modification of the amino acid sequence of the peptide. This modification is achieved through the addition of a tosyl group to the amino terminus of the peptide, followed by the addition of a guanidino group to the side chain of the phenylalanine residue. The piperidine ring is then introduced to the C-terminus of the peptide through a peptide bond formation reaction.
Wissenschaftliche Forschungsanwendungen
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine has been widely used in scientific research as a tool for studying the activity of thrombin. Thrombin is a protease that plays a critical role in blood coagulation, and its activity is regulated by a number of factors, including N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine. N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine has been used to study the effects of thrombin on platelet aggregation, fibrinogen cleavage, and other biological processes.
Eigenschaften
CAS-Nummer |
137623-46-2 |
|---|---|
Produktname |
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine |
Molekularformel |
C22H29N5O3S |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
2-[4-[2-[(4-methylphenyl)sulfonylamino]-3-oxo-3-piperidin-1-ylpropyl]phenyl]guanidine |
InChI |
InChI=1S/C22H29N5O3S/c1-16-5-11-19(12-6-16)31(29,30)26-20(21(28)27-13-3-2-4-14-27)15-17-7-9-18(10-8-17)25-22(23)24/h5-12,20,26H,2-4,13-15H2,1H3,(H4,23,24,25) |
InChI-Schlüssel |
NITXQGQPZACTDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)N3CCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)N3CCCCC3 |
Synonyme |
4-TGPAP N(alpha)-(4-toluenesulfonyl)-4-guanidinophenylalanylpiperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)




![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)



![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)